molecular formula C20H32N6O2 B10987580 N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10987580
M. Wt: 388.5 g/mol
InChI Key: KAISGDGPBBKJBR-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,3-b]pyridazine derivative featuring a piperidine-4-carboxamide core substituted with a 3-(propan-2-yloxy)propyl group. The propan-2-yloxypropyl side chain introduces a polar ether linkage, which may enhance solubility compared to purely alkyl or aromatic substituents. Piperidine carboxamides are commonly utilized in drug design due to their conformational flexibility and ability to engage in hydrogen bonding, suggesting this compound could have applications in central nervous system (CNS) or oncology therapeutics .

Properties

Molecular Formula

C20H32N6O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H32N6O2/c1-14(2)19-23-22-17-6-7-18(24-26(17)19)25-11-8-16(9-12-25)20(27)21-10-5-13-28-15(3)4/h6-7,14-16H,5,8-13H2,1-4H3,(H,21,27)

InChI Key

KAISGDGPBBKJBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the isopropyl group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The incorporation of the triazole ring in the compound's structure suggests it may exhibit similar antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens, including Candida albicans and Aspergillus fumigatus . The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anticancer Properties

Triazole-containing compounds have shown promise in anticancer research. They can act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives similar to N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide may inhibit targets such as USP28, which is implicated in tumorigenesis . This suggests a potential pathway for developing new anticancer therapies.

Neurological Applications

Compounds featuring piperidine structures are often explored for their neuroactive properties. Research indicates that such compounds can exhibit effects on neurotransmitter systems and may be beneficial in treating neurological disorders . The specific combination of piperidine with triazole in this compound could lead to novel treatments for conditions like anxiety or depression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing side effects. Recent advancements in synthetic methodologies have facilitated the development of more potent analogs through modifications at key positions on the triazole and piperidine rings .

Case Studies

Case Study 1: Antifungal Efficacy
In a study examining a series of triazole derivatives, compounds structurally similar to this compound were tested against clinical isolates of Candida species. Results demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of triazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines via modulation of apoptotic pathways. The findings suggest that the unique structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The triazolo[4,3-b]pyridazine core distinguishes this compound from related scaffolds:

  • Triazolo[4,3-a]pyridinones (e.g., impurities in ) exhibit a different ring fusion (position a vs. b), which alters electronic properties and steric bulk. For example, 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () contains a piperazine moiety, likely enhancing water solubility but reducing metabolic stability due to increased basicity .
  • Pyrazolotriazolopyrimidines () feature fused pyrimidine rings instead of pyridazine. These systems exhibit isomerization tendencies under specific conditions, suggesting the triazolo[4,3-b]pyridazine core in the target compound may offer greater synthetic stability .

Substituent Variations

  • N-(4-Phenylbutan-2-yl) analog (): Replacing the propan-2-yloxypropyl group with a 4-phenylbutan-2-yl chain increases hydrophobicity (logP ~3.5 estimated) and may improve blood-brain barrier penetration. However, the phenyl group could elevate CYP450-mediated metabolism risks .
  • The piperidine-3-carboxamide (vs. 4-carboxamide in the target compound) alters the spatial orientation of the amide group, which may affect target engagement .

Piperidine Positional Isomerism

The substitution position on the piperidine ring (3- vs. 4-carboxamide) significantly impacts molecular conformation. Piperidine-4-carboxamide derivatives (target compound) allow for equatorial positioning of the carboxamide group, optimizing hydrogen-bonding interactions with targets compared to axial orientations in 3-substituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent logP* Molecular Weight Key Features
Target Compound Triazolo[4,3-b]pyridazine N-[3-(Propan-2-yloxy)propyl] ~2.8 442.5 g/mol Ether linkage enhances solubility
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine N-(4-Phenylbutan-2-yl) ~3.5 462.6 g/mol High lipophilicity, CNS penetration
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Triazolo[4,3-b]pyridazine N-(4-Chlorobenzyl) ~3.2 455.0 g/mol Electronegative substituent, kinase target potential

*Estimated using fragment-based methods.

Research Findings

  • Synthetic Challenges : The triazolo[4,3-b]pyridazine core requires precise cyclization conditions to avoid isomerization, as observed in pyrazolotriazolopyrimidines () .
  • Metabolic Stability : The propan-2-yloxypropyl group may reduce oxidative metabolism compared to benzyl or phenylbutyl analogs, which are prone to CYP450-mediated degradation .
  • Target Selectivity : Piperidine-4-carboxamide derivatives show higher selectivity for serotonin receptors in preliminary models compared to 3-substituted analogs, likely due to optimal hydrogen-bonding geometry .

Biological Activity

N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a pyridazine unit. This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 1,2,4-triazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that compounds with a triazole nucleus can inhibit cancer cell proliferation. For example, a study found that certain triazole derivatives had IC50 values ranging from 0.42 µM to 5.04 µM against different cancer cell lines such as HCT116 and MDA-MB-231 .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell migration. For example, triazole derivatives were shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Antifungal Activity

The 1,2,4-triazole core is also recognized for its antifungal properties. Research indicates that this class of compounds can inhibit the growth of various fungal pathogens by disrupting their cell membrane integrity and function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

Structural FeatureBiological Activity
Triazole RingAnticancer and antifungal activity
Piperidine RingEnhances bioavailability
Propan-2-yloxy GroupImproves solubility and stability

Case Studies

Several case studies have been published demonstrating the efficacy of related compounds:

  • Study on Cytotoxicity : A derivative similar to the compound was tested against a panel of cancer cell lines including breast (MCF-7) and colon (HT-29) cancers. The compound exhibited selective cytotoxicity with minimal effects on normal cells .
  • Antifungal Evaluation : In another study assessing antifungal activity, triazole derivatives were found to inhibit the growth of Candida albicans at low concentrations (IC50 < 10 µM), showcasing their potential as antifungal agents .

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